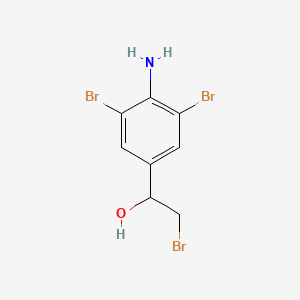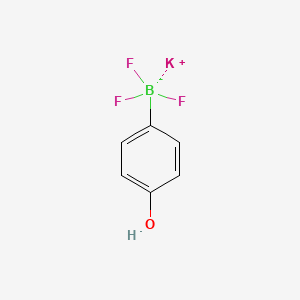
4-羟基苯基三氟硼酸钾
描述
Potassium 4-hydroxyphenyltrifluoroborate is a chemical compound with the empirical formula C6H5BF3KO . It has a molecular weight of 200.01 .
Molecular Structure Analysis
The SMILES string for Potassium 4-hydroxyphenyltrifluoroborate is [K+].Oc1ccc(cc1)B-(F)F . This indicates that the compound consists of a potassium ion (K+), a phenyl ring (c1ccc(cc1)), a hydroxy group (O) attached to the phenyl ring, and a trifluoroborate group (B-(F)F) also attached to the phenyl ring .
Chemical Reactions Analysis
Potassium trifluoroborates, including Potassium 4-hydroxyphenyltrifluoroborate, are often used in Suzuki-Miyaura type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .
Physical And Chemical Properties Analysis
Potassium 4-hydroxyphenyltrifluoroborate is a solid substance . It has a melting point of 288-293 °C .
科学研究应用
包括 4-羟基苯基三氟硼酸钾在内的芳基三氟硼酸钾衍生物用于与芳基和杂芳基氯化物的交叉偶联。此过程由钯配合物催化,在无膦条件下发生,为生产联苯和二芳基甲烷提供了一种有效的方法 (Alacid & Nájera, 2008).
这些化合物已用于合成 2-氟-6-羟基苯基三氟硼酸钾,表明它们在制造和工业应用中的重要性 (Pawar 等人,2019).
在立体定向交叉偶联反应中,包括 4-羟基苯基三氟硼酸钾在内的有机三氟硼酸钾用于获得受保护的仲醇。此方法展示了完全保留立体化学,这对于合成特定的有机化合物至关重要 (Molander & Wisniewski, 2012).
研究还表明,了解有机三氟硼酸钾的水解对于在铃木-宫浦偶联(有机合成中的关键反应)中有效应用至关重要 (Lennox & Lloyd‐Jones, 2012).
这些化合物参与铑催化的不对称加成,展示了它们在制造对映选择性化合物方面的多功能性,这对制药应用至关重要 (Pucheault 等人,2002).
安全和危害
Potassium 4-hydroxyphenyltrifluoroborate is classified as causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
作用机制
Target of Action
Potassium 4-hydroxyphenyltrifluoroborate is a special class of organoboron reagents . It is primarily used in Suzuki–Miyaura-type reactions . The primary targets of this compound are the molecules involved in these reactions.
Mode of Action
Potassium 4-hydroxyphenyltrifluoroborate interacts with its targets by participating in cross-coupling reactions . It offers several advantages over the corresponding boronic acids and esters as it is moisture- and air-stable and remarkably compliant with strong oxidative conditions .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic chemistry to synthesize a variety of products, including biaryls, which are common motifs in pharmaceuticals and organic materials.
Pharmacokinetics
Its stability in air and moisture suggests that it may have good stability in various environments, which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the action of Potassium 4-hydroxyphenyltrifluoroborate is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of Potassium 4-hydroxyphenyltrifluoroborate is influenced by environmental factors such as the presence of moisture and air. It is stable in these conditions, which makes it a versatile reagent in various chemical reactions .
生化分析
Biochemical Properties
Potassium 4-hydroxyphenyltrifluoroborate plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidative enzymes, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the transfer of the trifluoroborate group to the target molecule, enhancing the reaction’s efficiency and selectivity .
Cellular Effects
Potassium 4-hydroxyphenyltrifluoroborate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can impact gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of Potassium 4-hydroxyphenyltrifluoroborate involves its ability to form stable complexes with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain proteases by binding to their catalytic sites, preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 4-hydroxyphenyltrifluoroborate can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under prolonged exposure to light or moisture. Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to its presence. For instance, continuous exposure to Potassium 4-hydroxyphenyltrifluoroborate can lead to changes in gene expression profiles and metabolic activity .
Dosage Effects in Animal Models
The effects of Potassium 4-hydroxyphenyltrifluoroborate vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical effects without adverse outcomes. At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which toxicity becomes apparent .
Metabolic Pathways
Potassium 4-hydroxyphenyltrifluoroborate is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. For example, it can enhance the activity of enzymes involved in the oxidative metabolism of phenolic compounds, leading to increased production of reactive oxygen species (ROS) and subsequent cellular responses .
Transport and Distribution
Within cells and tissues, Potassium 4-hydroxyphenyltrifluoroborate is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation. Additionally, it can bind to cytoplasmic and nuclear proteins, influencing its localization and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of Potassium 4-hydroxyphenyltrifluoroborate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be found in the nucleus, where it can interact with transcription factors and other nuclear proteins .
属性
IUPAC Name |
potassium;trifluoro-(4-hydroxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3O.K/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4,11H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZQZSRIHYVYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673098 | |
| Record name | Potassium trifluoro(4-hydroxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015082-71-9 | |
| Record name | Potassium trifluoro(4-hydroxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-hydroxyphenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



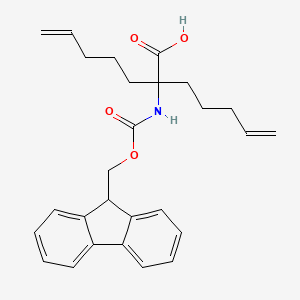
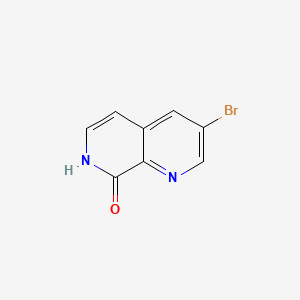
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
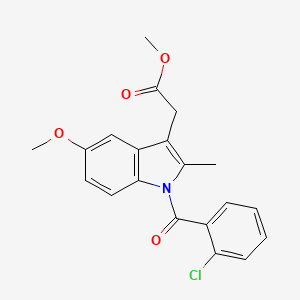
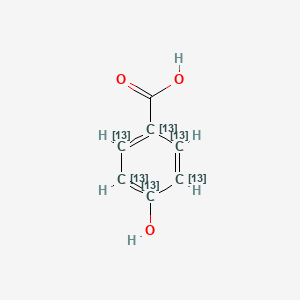
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)



![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)

